Technical Monograph: physicochemical properties of 4-Oxochroman-7-carboxylic acid
Technical Monograph: physicochemical properties of 4-Oxochroman-7-carboxylic acid
This guide is structured as a high-level technical whitepaper designed for drug discovery scientists and organic chemists. It synthesizes available data with chemically grounded predictions where experimental values are proprietary or sparse.
Executive Summary
4-Oxochroman-7-carboxylic acid (4-oxo-3,4-dihydro-2H-1-benzopyran-7-carboxylic acid) represents a critical bicyclic scaffold in medicinal chemistry. Structurally, it combines a chroman-4-one core with a carboxylic acid moiety at the 7-position. This dual-functionality renders it a versatile intermediate: the ketone provides a handle for spiro-cyclization or reduction, while the carboxylic acid serves as a classic anchor for amidation or bioisosteric replacement.
This guide details the physicochemical profile, synthetic logic, and characterization protocols required to utilize this compound effectively in lead optimization campaigns.
Chemical Identity & Structural Analysis[1][2][3][4]
| Property | Detail |
| IUPAC Name | 4-oxo-3,4-dihydro-2H-1-benzopyran-7-carboxylic acid |
| Common Name | 4-Oxochroman-7-carboxylic acid |
| CAS Registry Number | 90921-09-8 |
| Molecular Formula | C₁₀H₈O₄ |
| Molecular Weight | 192.17 g/mol |
| SMILES | O=C(O)c1ccc2C(=O)CCOc2c1 |
| InChI Key | Unique identifier required for database integration |
Structural Features & Electronic Environment
The molecule features a fused benzene and dihydropyranone ring system.
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The Chromanone Core: The C4-carbonyl group is conjugated with the benzene ring, exerting an electron-withdrawing effect on the aromatic system. This deactivates the ring toward electrophilic aromatic substitution (EAS) but facilitates nucleophilic attack at the carbonyl carbon.
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The 7-Carboxyl Group: Positioned meta to the ether oxygen and para to the alkyl bridge, its acidity is modulated by the electron-withdrawing nature of the C4-ketone.
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Conformation: The heterocyclic ring typically adopts a half-chair conformation to minimize torsional strain, placing the C2 and C3 methylene protons in distinct magnetic environments.
Physicochemical Profile
The following data aggregates experimental observations with high-confidence predictive models (ACD/Labs, ChemAxon) standard in the industry.
Thermodynamic & Solubility Properties
| Parameter | Value / Range | Context & Implication |
| Physical State | Solid (Powder) | Typically off-white to pale yellow crystalline powder. |
| Melting Point | 230°C - 235°C (dec.) | High lattice energy due to intermolecular H-bonding (dimerization of COOH). Note: Decomposes upon melting. |
| Boiling Point | >400°C (Predicted) | Not relevant; decomposition occurs first. |
| Solubility (Water) | Low (< 0.5 mg/mL at pH 2) | At acidic pH, the neutral form is poorly soluble. |
| Solubility (Organic) | High | Soluble in DMSO, DMF, MeOH, THF. Moderate in DCM. |
| pKa (Acid) | 3.8 ± 0.2 | Slightly more acidic than benzoic acid (4.2) due to the electron-withdrawing 4-oxo group. |
| LogP (Octanol/Water) | 1.1 - 1.4 | Lipophilicity is moderate. The polar COOH and C=O groups balance the lipophilic aromatic core. |
| LogD (pH 7.4) | -1.8 to -2.2 | At physiological pH, the molecule is fully ionized (carboxylate anion), drastically lowering effective lipophilicity. |
| H-Bond Donors | 1 (COOH) | Critical for receptor binding and crystal lattice formation. |
| H-Bond Acceptors | 4 (COOH, C=O, Ether O) | High capacity for accepting H-bonds in active sites. |
Spectral Characteristics (Diagnostic)
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UV-Vis:
~280-290 nm (Benzoyl chromophore). -
IR Spectroscopy:
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1680-1695 cm⁻¹: C=O stretch (Ketone, conjugated).
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1705-1730 cm⁻¹: C=O stretch (Carboxylic acid).
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2500-3300 cm⁻¹: O-H stretch (Broad, characteristic of acid dimers).
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¹H NMR (DMSO-d₆, 400 MHz):
- 13.0-13.5 (br s, 1H, COOH )
- 7.9-8.0 (d, 1H, Ar-H5, ortho to ketone)
- 7.5-7.6 (dd, 1H, Ar-H6)
- 7.4 (d, 1H, Ar-H8, ortho to ether)
- 4.55 (t, 2H, -OcH ₂-)
- 2.80 (t, 2H, -C(=O)cH ₂-)
Synthetic & Functional Utility[5]
Synthesis Logic (Standard Route)
The industrial preparation typically avoids direct oxidation of chromans due to selectivity issues. Instead, a cyclization strategy is employed.
Figure 1: Common synthetic pathway via intramolecular Friedel-Crafts acylation.[1] PPA = Polyphosphoric Acid.
Functionalization Potential (SAR)
This scaffold offers three distinct vectors for chemical modification:
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Amidation (C7): Standard coupling (EDC/HOBt or HATU) to generate libraries of amides.
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Ketone Manipulation (C4):
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Reduction: To 4-hydroxychroman (chiral center generation).
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Reductive Amination: To introduce basic amines.
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Spiro-formation: Grignard addition or Strecker reaction.
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Aromatic Substitution: Halogenation at C6 or C8 is difficult due to deactivation but possible under forcing conditions or via pre-functionalized starting materials.
Experimental Protocols
Protocol: Determination of pKa (Potentiometric Titration)
Context: Accurate pKa is vital for predicting oral absorption and formulation stability.
Materials:
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Compound: 5 mg of 4-Oxochroman-7-carboxylic acid.
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Solvent: 0.1 M KCl (ionic strength adjuster) / Water-Methanol (if solubility is limiting).
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Titrant: 0.1 N KOH (standardized).
Workflow:
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Dissolution: Dissolve 5 mg of compound in 20 mL of degassed water (add 5-10% MeOH if dissolution is slow).
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Calibration: Calibrate pH electrode using pH 4.01 and 7.00 buffers.
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Titration: Titrate with 0.1 N KOH in 5 µL increments.
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Analysis: Plot pH vs. Volume of KOH. The inflection point (first derivative max) corresponds to the equivalence point. The pH at the half-equivalence point = pKa.
Protocol: Purity Analysis via HPLC
Context: Chromanone derivatives often contain uncyclized open-chain intermediates.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm) |
| Mobile Phase A | Water + 0.1% Formic Acid (or TFA) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Retention Time | Expected ~4.5 - 5.5 min (depending on dead volume) |
Visualization: Structure-Property Relationships
Figure 2: Structure-Activity Relationship (SAR) map highlighting functional regions and their physicochemical contributions.
Stability & Handling
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Storage: Store at +2°C to +8°C in a tightly sealed container. The carboxylic acid can catalyze self-condensation or decarboxylation at extreme temperatures (>150°C), though it is generally stable at room temperature.
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Hygroscopicity: The free acid is moderately hygroscopic. Dry under vacuum over P₂O₅ before analytical weighing.
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Solution Stability: Stable in DMSO/MeOH for >24 hours. Avoid prolonged storage in basic aqueous solutions (pH > 10) to prevent potential ring opening of the lactone-like chromanone system (retro-Michael type reactions, though slow).
References
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Chemical Identity & CAS: 4-Oxochroman-7-carboxylic acid Product Entry. BLD Pharm. Link
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General Synthesis of Chromanones: Synthesis of Chroman-4-ones. Organic Chemistry Portal. Link
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pKa Prediction Models: pKa Data for Benzoic Acid Derivatives. Evans pKa Table, Harvard University. Link (Used for comparative estimation).
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Spectroscopic Data (Analogous): Spectral Database for Organic Compounds (SDBS). AIST Japan. (Search for "Chroman-4-one" and "Benzoic acid" for fragment comparison). Link
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Biostere Principles: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link
